Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate
Overview
Description
Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate is a coordination compound with the empirical formula C10H9FeO4 · PF6. It is known for its unique structure, where an iron atom is coordinated to a methoxy-substituted cyclohexadienylium ring and three carbonyl (CO) ligands. This compound is often used in various chemical research applications due to its interesting reactivity and stability .
Preparation Methods
The synthesis of Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate typically involves the reaction of iron pentacarbonyl with methoxy-substituted cyclohexadiene in the presence of a suitable oxidizing agent. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different iron oxidation states, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state, typically using reducing agents such as sodium borohydride.
Substitution: The carbonyl ligands in the compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various phosphines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and other biochemical processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs.
Mechanism of Action
The mechanism by which Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate exerts its effects involves the coordination of the iron center to various substrates. The iron atom can facilitate electron transfer reactions, stabilize reactive intermediates, and activate small molecules for further chemical transformations. The specific pathways and molecular targets depend on the particular reaction or application being studied .
Comparison with Similar Compounds
Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate can be compared to other iron carbonyl complexes, such as:
Tricarbonyl(cyclohexadienylium) iron hexafluorophosphate: Similar structure but without the methoxy group, leading to different reactivity and stability.
Pentacarbonyl iron: Lacks the cyclohexadienylium ring, making it less versatile in certain catalytic applications.
Tricarbonyl(η5-cyclopentadienyl) iron: Contains a cyclopentadienyl ring instead of a cyclohexadienylium ring, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the methoxy-substituted cyclohexadienylium ring and the iron tricarbonyl moiety, which imparts distinct reactivity and stability characteristics .
Properties
IUPAC Name |
carbon monoxide;iron;2-methoxycyclohexa-1,3-diene;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O.3CO.F6P.Fe/c1-8-7-5-3-2-4-6-7;3*1-2;1-7(2,3,4,5)6;/h2-3,5-6H,4H2,1H3;;;;;/q+1;;;;-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZDACIWWRFNFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC[CH+]C=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].F[P-](F)(F)(F)(F)F.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6FeO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583478 | |
Record name | carbon monoxide;iron;2-methoxycyclohexa-1,3-diene;hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51508-59-9 | |
Record name | carbon monoxide;iron;2-methoxycyclohexa-1,3-diene;hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricarbonyl(2-methoxycyclohexadienylium) iron hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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